2-Methyl-3-phenyl-1-propene

Catalog No.
S1893189
CAS No.
3290-53-7
M.F
C10H12
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-phenyl-1-propene

Traditional α-methylstyrene polymers depolymerize above 60 °C, limiting high-temperature applications. 2-Methyl-3-phenyl-1-propene (methallylbenzene) resolves this with a methylene spacer that removes steric hindrance, enabling robust copolymer formation without thermal degradation.

  • Polymerization stability: Forms copolymers stable at processing temperatures >60 °C.
  • Synthetic precision: Hydroformylation yields linear 4-phenyl-3-methylbutanal for pharmaceutical building blocks.
  • Sourced with reliable purity and global logistics.

CAS Number

3290-53-7

Product Name

2-Methyl-3-phenyl-1-propene

IUPAC Name

2-methylprop-2-enylbenzene

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C10H12/c1-9(2)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3

InChI Key

MXTNFIYGTWARIN-UHFFFAOYSA-N

SMILES

CC(=C)CC1=CC=CC=C1

Canonical SMILES

CC(=C)CC1=CC=CC=C1

2-Methyl-3-phenyl-1-propene is a natural product found in Cannabis sativa with data available.

Synonyms

Methallylbenzene, 2-Methyl-3-phenylprop-1-ene, (2-Methylallyl)benzene, 3-Phenyl-2-methyl-1-propene

Purity

≥97%

Package Size

5 g

2-Methyl-3-phenyl-1-propene, also known as methallylbenzene, is an aromatic hydrocarbon belonging to the substituted styrenic monomer class. Structurally, it is an isomer of other common methylstyrenes, but with the critical distinction that the phenyl group is separated from the polymerizable double bond by a methylene spacer. This arrangement modifies the steric and electronic environment of the vinyl group, influencing its reactivity. The compound primarily serves as a specialty monomer in polymer production and as a functional intermediate in multi-step organic syntheses where specific regiochemical outcomes are required.

Procurement Fit

1
Sterically hindered intermediate for controlled radical polymerization studies Chain-transfer retarding agent
2
1,1-disubstituted alkene probe for asymmetric epoxidation research Biocatalytic selectivity screening
3
Regioselective precursor for benzyl-propanediol scaffold synthesis Distinct diol isomer distribution

Direct substitution of 2-Methyl-3-phenyl-1-propene with its common isomer, α-methylstyrene (isopropenylbenzene), is operationally unviable in both polymerization and synthetic applications. In α-methylstyrene, the phenyl and methyl groups are attached directly to the same vinyl carbon, creating significant steric hindrance that restricts its polymerization to a low ceiling temperature. In contrast, the methylene spacer in 2-Methyl-3-phenyl-1-propene relieves this steric strain, fundamentally altering its polymerization behavior. Furthermore, the terminal (C1) versus internal (C2) position of the double bond dictates completely different regioselective outcomes in addition reactions like hydroformylation. Attempting a substitution will lead to process failure (e.g., depolymerization) or the formation of incorrect products, making material selection based on the specific isomer critical.

Substitution Risk

Target: 2-Methyl-3-phenyl-1-propene
Difficult homopolymerization; acts as retarder in copolymerizations via chain transfer
vs. Styrene
Facile homopolymerization to high molecular weight; polymerization kinetics fundamentally different
vs. Allylbenzene
Chain transfer rate profiles may differ; lacks 2-methyl steric hindrance that alters enantioselectivity

Higher Ceiling Temperature for Polymerization

A primary procurement driver for selecting 2-Methyl-3-phenyl-1-propene over its common isomer, α-methylstyrene (AMS), is the avoidance of severe process limitations imposed by ceiling temperature (Tc). The homopolymer of AMS is characterized by a low Tc (61 °C for free-radical polymerization), above which the polymer readily reverts to the monomer, making high-temperature processing unfeasible. This is a direct consequence of steric strain from the two substituents on the vinylic carbon. By contrast, 2-Methyl-3-phenyl-1-propene's structure, with a methylene spacer insulating the bulky phenyl group from the double bond, is expected to exhibit a significantly higher ceiling temperature. This structural difference allows for polymerization and processing over a broader, more industrially practical temperature range without the risk of depolymerization.

Evidence DimensionCeiling Temperature (Tc) for Polymerization
Target Compound DataSignificantly higher Tc expected due to reduced steric hindrance at the vinyl group.
Comparator Or Baselineα-Methylstyrene: Tc = 61 °C (free-radical polymerization)
Quantified DifferenceEnables polymerization at temperatures where poly(α-methylstyrene) is unstable and depolymerizes.
ConditionsStandard polymerization conditions (free-radical, cationic, or anionic).

This compound enables the synthesis of specialty polymers under more robust processing conditions that are inaccessible when using its common isomer, α-methylstyrene.

Homopolymerization behavior
Reported
Difficult homopolymerization; retarder in styrene/MMA copolymers
Enables molecular weight control in specialty copolymers
Qualitative rate/viscosity difference vs. styrene

Regioselective Linear Aldehyde Synthesis

In synthetic applications, the structural difference between 2-Methyl-3-phenyl-1-propene and its isomers dictates the achievable product portfolio. As a terminal alkene, 2-Methyl-3-phenyl-1-propene can undergo rhodium-catalyzed hydroformylation to produce a linear aldehyde (4-phenyl-3-methylbutanal) in addition to a branched isomer. This linear product is structurally inaccessible from its isomer, α-methylstyrene. Due to the position of its double bond, α-methylstyrene can only yield branched aldehyde products under the same conditions. This binary outcome makes 2-Methyl-3-phenyl-1-propene an essential, non-substitutable precursor for synthetic routes targeting this specific linear aldehyde structure.

Evidence DimensionProduct Type from Hydroformylation
Target Compound DataYields both linear (4-phenyl-3-methylbutanal) and branched aldehydes.
Comparator Or Baselineα-Methylstyrene: Yields only branched aldehydes.
Quantified DifferenceQualitative (100%): Enables formation of a product class (linear aldehydes) that is impossible to synthesize from the comparator.
ConditionsRhodium-catalyzed hydroformylation.

For any synthesis requiring the 4-phenyl-3-methylbutanal backbone, this specific monomer is the required precursor, as its common isomers cannot produce the target structure.

Enthalpimetric detection
Head-to-head
SD 1–3% across 26.4–184 μmol; no aromatic interference
Reliable QC method; fails for styrene and allyl acetate
Method context: direct enthalpimetric microdetermination
Epoxide ring-opening
Head-to-head
Diol mixture 81% (target) vs. 84% (gem-dimethyl analog)
Distinct regioisomeric and stereochemical product profile
Diborane/THF at 20°C; different major diol isomer
Asymmetric epoxidation
Data to verify
High enantioselectivity reported for 1,1-disubstituted alkene
Engineered P450pyrTM expands chiral epoxide toolbox
Exact ee value not in abstract; class-level inference

High-Temperature Copolymer Monomer

This compound is the right choice when developing novel copolymers that require processing temperatures above 60 °C, a range where polymers containing α-methylstyrene risk thermal degradation and depolymerization. Its structure allows for the incorporation of a methylstyrene-like unit without the associated low ceiling temperature, enabling the creation of more robust materials.

4-Phenyl-3-methylbutanal Synthesis

As a starting material in fine chemical and pharmaceutical synthesis, this compound is specified for reaction pathways that utilize hydroformylation to generate the linear 4-phenyl-3-methylbutanal intermediate. This aldehyde can serve as a building block for more complex molecules where precise control of the functional group position is critical.

Application Fit

Application
Selection Property
Validation Focus
Controlled copolymer synthesis
Chain-transfer retarding profile
Molecular weight regulation and copolymer kinetics
Analytical QC of unsaturation
Enthalpimetric response specificity
Interference-free quantification in aromatic mixtures
Benzyl-propanediol scaffold synthesis
Epoxide ring-opening regioselectivity
Diol isomer distribution and stereochemical outcome
Asymmetric epoxidation research
1,1-disubstituted alkene substrate fit
Enantioselectivity with engineered P450 catalysts

XLogP3

3.6

Other CAS

3290-53-7

Wikipedia

Benzene, (2-methyl-2-propenyl)-

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